3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a propanone group attached to a 3,4-dimethoxyphenyl ring and a 2-hydroxyphenyl ring
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one can be compared with other similar compounds, such as:
1-Propanone, 3-(3,4-dimethoxyphenyl)-: This compound lacks the 2-hydroxyphenyl group, which may affect its chemical reactivity and biological activity.
1-Propanone, 1-(2-hydroxyphenyl)-: This compound lacks the 3,4-dimethoxyphenyl group, which may influence its overall properties and applications.
The presence of both the 3,4-dimethoxyphenyl and 2-hydroxyphenyl groups in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-6,8,10-11,18H,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPCJRUZFNUAPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434637 |
Source
|
Record name | 1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86383-39-3 |
Source
|
Record name | 1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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